molecular formula C16H20O3 B8229191 6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one

Cat. No.: B8229191
M. Wt: 260.33 g/mol
InChI Key: IMGUUYZDXMXVSZ-UHFFFAOYSA-N
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Description

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one is a synthetic organic compound with the molecular formula C16H20O3. It belongs to the class of chromanone derivatives, which are known for their diverse biological and pharmaceutical activities. This compound is characterized by the presence of an allyloxy group at the 6-position and four methyl groups at the 4, 4, 5, and 8 positions on the chroman-2-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromanone moiety to chromanol or other reduced forms.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It can also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chromanone: A parent compound with a similar chromanone skeleton but lacking the allyloxy and methyl groups.

    Flavanones: Compounds with a similar structure but different substitution patterns.

    Isoflavones: Structurally related compounds with variations in the position of functional groups.

Uniqueness

6-(Allyloxy)-4,4,5,8-tetramethylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,4,5,8-tetramethyl-6-prop-2-enoxy-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-6-7-18-12-8-10(2)15-14(11(12)3)16(4,5)9-13(17)19-15/h6,8H,1,7,9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGUUYZDXMXVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(=O)CC2(C)C)C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The lactone A (7.08 g, 32.17 mmol) and allyl bromide (7.79 g, 64.35 mmol) were dissolved in 50 mL of acetone. K2CO3 (8.88 g, 64.35 mmol) and Nal (0.2 g) were added into the solution. The mixture was stirred at 60° C. for 80 h and then evaporated. The residue was partitioned between water and methylene chloride. The organic layer was separated. The aqueous layer was further extracted with methylene chloride (4×50 mL), and the combined CH2Cl2 layers were washed with water (3×50 mL) and dried over MgSO4. Solvent evaporation gave 8.26 g (99%) of a white solid (B). 1H NMR 500 MHz (CDCl3) δ6.63 (s, 1H), 6.13-6.01 (m,1H), 5.46-5.26 (m, 2H), 4.50 (d, J=5.1 Hz, 2H), 2.56 (s, 2H), 2.35 (s, 3H), 2.27 (s, 3H), 1.46 (s, 6H).
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
8.88 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
99%

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